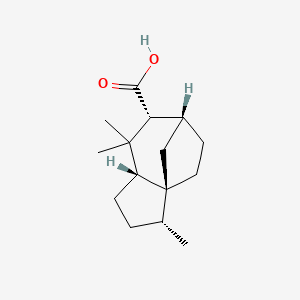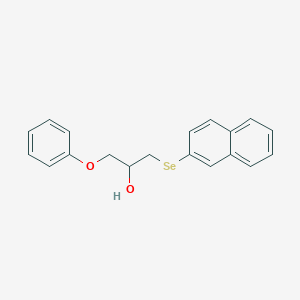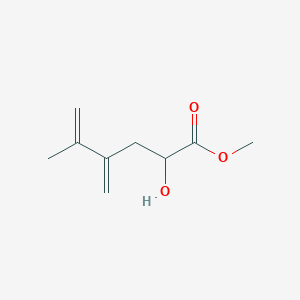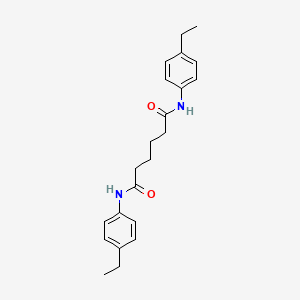
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods, including chromatography and crystallization, are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
類似化合物との比較
Similar Compounds
Azulene: A parent compound with a similar structure but lacking the carboxylic acid group.
Guaiol: A sesquiterpene alcohol with a similar bicyclic structure.
Cedrol: Another sesquiterpene with a similar framework but different functional groups.
Uniqueness
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
155178-07-7 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
(1S,2R,5R,7R,8R)-2,6,6-trimethyltricyclo[6.2.1.01,5]undecane-7-carboxylic acid |
InChI |
InChI=1S/C15H24O2/c1-9-4-5-11-14(2,3)12(13(16)17)10-6-7-15(9,11)8-10/h9-12H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-,12+,15+/m1/s1 |
InChIキー |
VBYJBDDEWRMLJX-CYRTVHNOSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]2[C@]13CC[C@H](C3)[C@H](C2(C)C)C(=O)O |
正規SMILES |
CC1CCC2C13CCC(C3)C(C2(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)



![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
